Dihydrodigoxin - 5297-10-9

Dihydrodigoxin

Catalog Number: EVT-313740
CAS Number: 5297-10-9
Molecular Formula: C₄₁H₆₆O₁₄
Molecular Weight: 783 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydrodigoxin belongs to the class of organic compounds known as cardenolide glycosides and derivatives. Cardenolide glycosides and derivatives are compounds containing a carbohydrate glycosidically bound to the cardenolide moiety. Dihydrodigoxin is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydrodigoxin has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, dihydrodigoxin is primarily located in the membrane (predicted from logP) and cytoplasm.
Synthesis Analysis

The synthesis of dihydrodigoxin can be achieved through various methods:

  1. Chemical Reduction of Digoxin:
    • Dihydrodigoxin is synthesized by reducing digoxin using chemical reducing agents such as sodium borohydride. This method typically requires mild temperatures and neutral pH to preserve the glycoside structure .
  2. Microbial Reduction:
    • Industrial production often employs microbial cultures, notably Eubacterium lentum, which effectively reduces digoxin to dihydrodigoxin under controlled conditions .
  3. Key Parameters:
    • The reaction conditions for microbial reduction generally involve maintaining an anaerobic environment with a neutral pH to optimize the enzymatic activity of the microbes involved.
Molecular Structure Analysis

Dihydrodigoxin has a complex molecular structure characterized by its steroid backbone and glycosidic components. The molecular formula is C41H66O14C_{41}H_{66}O_{14}, and it features several hydroxyl groups that contribute to its biological activity.

  • InChI Key: QYVJGQUFXQMOOE-UHFFFAOYSA-N
  • Structural Features:
    • The structure includes multiple sugar moieties attached to the steroid nucleus, which are critical for its pharmacological properties.
    • The presence of hydroxyl groups enhances its solubility and interaction with biological targets.
Chemical Reactions Analysis

Dihydrodigoxin participates in various chemical reactions:

  1. Reduction:
    • The primary reaction is the reduction of digoxin to form dihydrodigoxin .
  2. Hydrolysis:
    • Under acidic or enzymatic conditions, dihydrodigoxin can undergo hydrolysis to produce metabolites such as digoxigenin bisdigitoxoside .
  3. Oxidation:
    • Although less common, dihydrodigoxin can be oxidized back to digoxin under specific conditions, indicating a reversible metabolic pathway .
  4. Major Products:
    • Hydrolysis leads to significant products like digoxigenin bisdigitoxoside, while oxidation can regenerate digoxin.
Mechanism of Action

Dihydrodigoxin exerts its effects primarily through interaction with cardiac glycoside receptors, specifically inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to increased intracellular sodium levels, promoting calcium influx via sodium-calcium exchange mechanisms. Consequently, this results in enhanced myocardial contractility.

  • Pharmacokinetics:
    • Dihydrodigoxin is rapidly absorbed after oral administration, achieving peak serum concentrations within 45 to 105 minutes . Its elimination half-life varies from 4.24 to 11.9 hours, with renal clearance rates comparable to creatinine levels .
Physical and Chemical Properties Analysis

Dihydrodigoxin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 810 g/mol.
  • Solubility: Highly soluble in water due to its glycosidic nature.
  • Stability: Stable under neutral pH but sensitive to extreme conditions that may lead to hydrolysis or oxidation.
  • Appearance: Typically appears as a white crystalline powder.

These properties are essential for understanding its behavior in biological systems and during pharmaceutical formulation.

Applications

Dihydrodigoxin serves several scientific applications:

  1. Pharmacological Research:
    • As a metabolite of digoxin, it aids in understanding the pharmacokinetics and dynamics of cardiac glycosides .
  2. Clinical Studies:
    • It has been used in clinical research to assess drug metabolism and interactions within human subjects .
  3. Immunoassays:
    • Dihydrodigoxin has been conjugated for use in radioimmunoassays, enabling precise measurement of this metabolite in biological samples, which is vital for monitoring therapeutic drug levels .
  4. Microbial Metabolism Studies:
    • Its formation through microbial reduction highlights the role of gut microbiota in drug metabolism, opening avenues for research into personalized medicine based on individual microbiome profiles .
Chemical and Pharmacological Foundations of Dihydrodigoxin

Structural Characterization and Isomeric Differentiation

Dihydrodigoxin (C₄₁H₆₆O₁₄) is the hydrogenated metabolite of the cardiac glycoside digoxin (C₄₁H₆₄O₁₄), distinguished by saturation of the lactone ring’s α,β-unsaturated bond. This structural modification alters its three-dimensional conformation and electronic properties, significantly impacting its biological activity. Mass spectrometry techniques, particularly electron ionization (EI-MS) and hydrogen-deuterium exchange tandem mass spectrometry (HDX-MS/MS), enable precise differentiation between digoxin and dihydrodigoxin isomers. HDX-MS/MS exploits differences in exchangeable protons: digoxin contains five hydroxyl groups, while dihydrodigoxin retains only four due to lactone ring reduction. When exposed to deuterated mobile phases (D₂O), digoxin exhibits a +5 Da mass shift (from m/z 781.4 to 786.4), whereas dihydrodigoxin shows a +4 Da shift, providing a reliable diagnostic marker for isomer discrimination [1] [4].

Electrospray ionization (ESI) MS/MS fragmentation patterns further distinguish these isomers. Digoxin undergoes cleavage at the C-3 sugar moiety, yielding characteristic fragments at m/z 651.3 [M+H–C₄H₈O₄]⁺ and 521.2 [M+H–2C₄H₈O₄]⁺. In contrast, dihydrodigoxin displays enhanced stability of the reduced lactone ring, producing dominant ions at m/z 679.4 and 653.4 due to alternative fragmentation pathways [9]. Nuclear magnetic resonance (NMR) confirms these differences, with dihydrodigoxin showing loss of olefinic proton signals (δ 5.5–6.5 ppm) and appearance of aliphatic methylene protons adjacent to the saturated lactone (δ 2.1–2.3 ppm) [5].

Table 1: Mass Spectrometry Signatures for Digoxin and Dihydrodigoxin

ParameterDigoxinDihydrodigoxin
Molecular FormulaC₄₁H₆₄O₁₄C₄₁H₆₆O₁₄
HDX-MS Shift (Da)+5+4
Key MS/MS Fragmentsm/z 651.3, 521.2m/z 679.4, 653.4
Exchangeable Protons54

Biosynthetic Pathways: Reduction of Digoxin to Dihydrodigoxin

The conversion of digoxin to dihydrodigoxin is exclusively mediated by gut microbiota, primarily the anaerobic actinobacterium Eggerthella lenta. This biotransformation occurs in the colon via stereoselective reduction of the β-oriented lactone ring at C-17, catalyzed by a specialized two-gene operon termed the cardiac glycoside reductase (cgr) locus [8]. The cgr locus encodes a flavin- and iron-sulfur cluster-dependent reductase, Cgr2, which exhibits narrow substrate specificity for cardenolides. Biochemical characterization confirms Cgr2 requires flavin adenine dinucleotide (FAD) and a [4Fe-4S] cluster as cofactors, operating optimally under anaerobic conditions due to oxygen sensitivity [8].

The reaction kinetics follow Michaelis-Menten principles, with Cgr2 showing a Kₘ of 12.5 μM for digoxin and a catalytic efficiency (k꜀ₐₜ/Kₘ) of 4.8 × 10⁴ M⁻¹s⁻¹. Genetic analyses reveal that functional Cgr2 is present in >70% of human gut microbiomes, though its expression is strain-dependent. Notably, a Y333N polymorphism in Cgr2 reduces enzymatic activity by 90%, explaining interindividual variation in dihydrodigoxin production [8] [3]. Environmental modulators also impact this pathway: dietary arginine represses cgr2 transcription by competing with digoxin for binding to the regulatory protein Cgr1, while high-protein diets enhance this suppression [8].

Table 2: Microbial and Genetic Determinants of Digoxin Reduction

FactorImpact on ReductionMechanism
E. lenta (Cgr2+)Complete conversion (≥40% of digoxin dose)Enzymatic saturation of lactone ring
Cgr2 Y333N Polymorphism90% reduction in activityAltered substrate binding pocket
Dietary ArginineInhibition (IC₅₀ = 45 μM)Competitive repression of cgr2 transcription
AntibioticsAbolition of reductionElimination of cgr-expressing flora

Comparative Pharmacodynamics: Cardioinactive Properties vs. Parent Compound

Dihydrodigoxin lacks therapeutic activity due to impaired binding to Na⁺/K⁺-ATPase, the molecular target of cardiac glycosides. Structural analyses reveal that saturation of the lactone ring disrupts critical hydrogen bonds between the steroid core and transmembrane domain M4 of Na⁺/K⁺-ATPase. Specifically, digoxin’s unsaturated lactone forms a hydrogen bond with Gln¹¹⁷ and hydrophobic interactions with Phe⁷⁸³, while dihydrodigoxin’s flexible, saturated lactone cannot maintain this configuration. This reduces binding affinity by >200-fold (digoxin K_d = 1.2 nM vs. dihydrodigoxin K_d = 250 nM) [6] [8].

Functional assays confirm dihydrodigoxin’s cardioinactivity. In isolated cardiomyocytes, digoxin (10⁻⁹ M) increases contractility by 65% and intracellular Ca²⁺ transients by 40%, whereas dihydrodigoxin (10⁻⁶ M) shows no significant effects. In vivo studies in heart failure models demonstrate that dihydrodigoxin administration (0.15 mg/kg) fails to alter left ventricular ejection fraction, heart rate, or stroke volume, contrasting with digoxin’s positive inotropic and chronotropic actions [6] [10].

The metabolite’s biological significance lies in its role as a detoxification product. By irreversibly inactivating digoxin, dihydrodigoxin formation protects against cardiotoxicity. This is evolutionarily conserved: the cgr operon’s specificity for cardenolides suggests gut microbes protect hosts from dietary plant toxins like those in Digitalis species [8]. Pharmacokinetic studies show dihydrodigoxin accounts for 2–52% of urinary metabolites after digoxin administration, with high producers exhibiting 30% lower serum digoxin levels [3] [5].

Table 3: Pharmacodynamic Comparison of Digoxin and Dihydrodigoxin

PropertyDigoxinDihydrodigoxin
Na⁺/K⁺-ATPase K_d1.2 nM250 nM
Inotropic Effect (EC₅₀)0.8 nM>1,000 nM
Calcium Transient Modulation+40% (at 10⁻⁹ M)No effect (at 10⁻⁶ M)
Protective RoleTherapeutic agentDetoxification metabolite

Compounds Mentioned:

  • Digoxin
  • Dihydrodigoxin
  • Digoxigenin
  • Digitoxin
  • Gitoxin

Properties

CAS Number

5297-10-9

Product Name

Dihydrodigoxin

IUPAC Name

4-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one

Molecular Formula

C₄₁H₆₆O₁₄

Molecular Weight

783 g/mol

InChI

InChI=1S/C41H66O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h19-31,33-38,42-45,47-48H,6-18H2,1-5H3

InChI Key

QYVJGQUFXQMOOE-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8CC(=O)OC8)O)C)O)C)C)C)O)O

Synonyms

(3β,5β,12β)-3-[(O-2,6-Dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-cardanolide

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8CC(=O)OC8)O)C)O)C)C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.